An In-depth Technical Guide to the Solubility of Tert-butyl 2-amino-4-fluorobenzoate in Organic Solvents
An In-depth Technical Guide to the Solubility of Tert-butyl 2-amino-4-fluorobenzoate in Organic Solvents
Foreword: The Crucial Role of Solubility in Drug Discovery
In the landscape of pharmaceutical development and medicinal chemistry, the journey from a promising molecular entity to a viable drug candidate is fraught with challenges. Among the most fundamental of these is solubility. The ability of a compound to dissolve in a given solvent system governs everything from its reaction kinetics during synthesis to its bioavailability in preclinical studies. Tert-butyl 2-amino-4-fluorobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1][2][3] Its solubility profile dictates the choice of solvents for reaction, purification, and formulation, directly impacting yield, purity, and ultimately, the economic viability of the synthetic route.
This guide provides a comprehensive technical overview of the solubility of tert-butyl 2-amino-4-fluorobenzoate. We will move beyond a mere tabulation of data, delving into the physicochemical principles that govern its solubility. This document is intended for researchers, scientists, and drug development professionals, offering both a predictive framework and a practical guide to determining the solubility of this and other similar compounds in a laboratory setting.
Physicochemical Profile of Tert-butyl 2-amino-4-fluorobenzoate
Understanding the solubility of a compound begins with a thorough examination of its molecular structure and inherent properties. Tert-butyl 2-amino-4-fluorobenzoate is a substituted aromatic amine with the molecular formula C₁₁H₁₄FNO₂.[4]
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Molecular Weight: 211.24 g/mol [1]
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Appearance: Off-white to yellow crystalline powder[1]
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Key Structural Features:
-
Aromatic Ring: The benzene ring provides a nonpolar surface area.
-
Amino Group (-NH₂): This group is capable of acting as a hydrogen bond donor.
-
Ester Group (-COO-): The carbonyl oxygen can act as a hydrogen bond acceptor.
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Tert-butyl Group (-C(CH₃)₃): This bulky, nonpolar group significantly influences the molecule's interaction with solvents and is known to enhance solubility in organic media.[1][5]
-
Fluorine Atom (-F): The electronegative fluorine atom can influence the electronic distribution of the aromatic ring and participate in dipole-dipole interactions.[1][2]
-
The presence of both polar (amino, ester) and nonpolar (aromatic ring, tert-butyl group) functionalities suggests that tert-butyl 2-amino-4-fluorobenzoate will exhibit a nuanced solubility profile, with good solubility in a range of organic solvents. The general principle of "like dissolves like" will be a guiding concept in predicting its solubility.[6]
Predicting Solubility: The Role of Solvent Properties
The solubility of tert-butyl 2-amino-4-fluorobenzoate in a particular organic solvent is a function of the intermolecular forces between the solute and the solvent molecules. A good solvent will be able to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions. Key solvent properties to consider include polarity, dielectric constant, and hydrogen bonding capability.
Table 1: Properties of Common Organic Solvents
| Solvent | Relative Polarity[7][8] | Dielectric Constant (ε)[9][10] | Protic/Aprotic[10] |
| Hexane | 0.009 | 1.9 | Aprotic |
| Toluene | 0.099 | 2.4 | Aprotic |
| Diethyl Ether | 0.117 | 4.3 | Aprotic |
| Tetrahydrofuran (THF) | 0.207 | 7.6 | Aprotic |
| Ethyl Acetate | 0.228 | 6.0 | Aprotic |
| Dichloromethane (DCM) | 0.309 | 9.1 | Aprotic |
| Acetone | 0.355 | 21 | Aprotic |
| 2-Propanol | 0.546 | 19.9 | Protic |
| Ethanol | 0.654 | 24.5 | Protic |
| Methanol | 0.762 | 32.7 | Protic |
| Acetonitrile | 0.460 | 37.5 | Aprotic |
| Dimethylformamide (DMF) | 0.386 | 36.7 | Aprotic |
| Dimethyl Sulfoxide (DMSO) | 0.444 | 47 | Aprotic |
Analysis and Predictions:
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of polar functional groups, the solubility in highly nonpolar solvents is expected to be limited. The energy required to break the solute-solute interactions (hydrogen bonding and dipole-dipole) may not be sufficiently compensated by the weak van der Waals forces with these solvents.
-
Polar Aprotic Solvents (e.g., THF, Ethyl Acetate, DCM, Acetone, DMF, DMSO): These solvents are likely to be good solvents for tert-butyl 2-amino-4-fluorobenzoate. Their polarity and ability to engage in dipole-dipole interactions can effectively solvate the molecule. Solvents like DMF and DMSO, with their high polarity, are expected to be particularly effective.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, 2-Propanol): These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the amino and ester groups of the solute. Therefore, good solubility is anticipated in these solvents.
Experimental Determination of Solubility: A Standardized Protocol
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process development. The following section outlines a robust, step-by-step protocol for determining the solubility of tert-butyl 2-amino-4-fluorobenzoate. This method is a form of the "excess solid" or "shake-flask" method, which is a reliable approach for determining thermodynamic solubility.[11][12]
Materials and Equipment
-
Tert-butyl 2-amino-4-fluorobenzoate (≥98% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
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Vials with screw caps (e.g., 4 mL)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (UV recommended)
Experimental Workflow
The following diagram illustrates the experimental workflow for solubility determination.
Caption: Workflow for experimental solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of tert-butyl 2-amino-4-fluorobenzoate to a series of vials. A general starting point is to add approximately 20-30 mg of the solid to each vial.
-
Carefully add a known volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period, typically 24-48 hours, with continuous agitation. This ensures that the solution reaches thermodynamic equilibrium.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Attach a syringe filter (0.22 µm) to the syringe and dispense the filtered solution into a clean vial. This step is critical to remove any suspended microparticles.
-
Dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.
-
-
HPLC Analysis:
-
Prepare a series of calibration standards of tert-butyl 2-amino-4-fluorobenzoate of known concentrations.
-
Analyze the calibration standards and the diluted samples by HPLC.
-
Record the peak areas from the chromatograms.
-
-
Calculation of Solubility:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.
-
Safety and Handling Considerations
As with any chemical compound, proper safety precautions must be observed when handling tert-butyl 2-amino-4-fluorobenzoate.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13][14][15]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14][15]
-
Handling: Avoid contact with skin and eyes.[13] In case of contact, rinse thoroughly with water.[14][15]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][14][16]
Conclusion
The solubility of tert-butyl 2-amino-4-fluorobenzoate is a critical parameter that influences its utility in synthetic and pharmaceutical applications. This guide has provided a framework for understanding and predicting its solubility based on its physicochemical properties and the principles of intermolecular forces. The detailed experimental protocol offers a reliable method for the quantitative determination of its solubility in various organic solvents. By combining theoretical understanding with empirical data, researchers can make informed decisions regarding solvent selection, leading to optimized reaction conditions, improved purification strategies, and more efficient drug development workflows.
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Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Available from: [Link]
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